molecular formula C16H13N3OS2 B3269627 (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one CAS No. 514201-44-6

(2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one

Cat. No.: B3269627
CAS No.: 514201-44-6
M. Wt: 327.4 g/mol
InChI Key: XIRZYUHGRJVKMY-SSEHEHRJSA-N
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Description

(2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one is a synthetic thiazolidinone-based compound intended for research use only. It is not for human or veterinary diagnostic or therapeutic applications. Thiazolidinones are recognized as a privileged scaffold in medicinal chemistry with a broad spectrum of reported biological activities . This specific compound is designed for investigators exploring new antimicrobial agents, particularly against drug-resistant bacterial strains. Compounds featuring the 5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one core have demonstrated significant antibacterial and antifungal efficacy in recent studies . Research on closely related analogues suggests a potential mechanism of action involving the inhibition of the bacterial enzyme MurB , which is essential for peptidoglycan cell wall synthesis and represents a validated target for antibacterial development . Furthermore, such compounds have shown promising activity against fungal pathogens, potentially through the inhibition of fungal CYP51 (lanosterol 14α-demethylase) . The structural hybridization of the thiazolidinone core with a thiazole ring is a established strategy to enhance pharmacological properties and biological activity . This product is supplied to facilitate advanced biochemical and microbiological research, including mechanistic studies, structure-activity relationship (SAR) investigations, and high-throughput screening campaigns aimed at combating antimicrobial resistance.

Properties

IUPAC Name

(2E,5Z)-5-benzylidene-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c1-2-9-19-14(20)13(11-12-6-4-3-5-7-12)22-16(19)18-15-17-8-10-21-15/h2-8,10-11H,1,9H2/b13-11-,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRZYUHGRJVKMY-SSEHEHRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)/C(=C/C2=CC=CC=C2)/S/C1=N/C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one is a member of the thiazolidinone family, known for its diverse biological activities. Thiazolidinones have gained attention due to their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties and the mechanisms underlying its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C16H13N3OS2C_{16}H_{13}N_3OS_2 with a molecular weight of 327.42 g/mol. The structure features a thiazolidinone core with an allyl and a benzylidene substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H13N3OS2
Molecular Weight327.42 g/mol
InChIInChI=1S/C16H13N3OS2/c1-2-9-19-14(20)13(11-12-6-4-3-5-7-12)22-16(19)18-15-17-8-10-21-15/h2-8,10-11H,1,9H2/b13-11-,18-16+

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to (2E,5Z)-3-allyl-5-benzylidene have shown promising results against various bacterial and fungal strains.

Antibacterial Activity

Research indicates that thiazolidinone derivatives possess notable antibacterial activity against several pathogens, including Escherichia coli and Staphylococcus aureus. A study reported the evaluation of multiple thiazolidinone compounds, revealing that some exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics like ampicillin and streptomycin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antibacterial Activity of Thiazolidinones

Compound IDBacterial StrainMIC (μM)MBC (μM)
Compound 1E. coli26.352.6
Compound 2S. aureus50.0100.0
Compound 3MRSA15.030.0
Compound 4Pseudomonas aeruginosa40.080.0

Antifungal Activity

In addition to antibacterial effects, thiazolidinones have demonstrated antifungal properties against strains like Candida albicans. The mechanism involves inhibition of key enzymes such as CYP51, which is crucial for ergosterol biosynthesis in fungi .

Table 2: Antifungal Activity of Thiazolidinones

Compound IDFungal StrainMIC (μg/mL)
Compound AC. albicans10
Compound BAspergillus niger20
Compound CCandida glabrata15

The biological activity of (2E,5Z)-3-allyl-5-benzylidene compounds is attributed to their ability to interact with bacterial and fungal enzymes through molecular docking studies. For instance, docking studies have indicated that these compounds may inhibit MurB enzyme in bacteria and CYP51 in fungi, disrupting essential metabolic pathways .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial potency of various thiazolidinone derivatives against resistant bacterial strains using microdilution methods. Results showed that certain derivatives had MIC values significantly lower than traditional antibiotics .
  • Fungal Inhibition Studies : Another investigation focused on the antifungal properties of thiazolidinones against phytopathogenic fungi, highlighting their potential as agricultural antifungals with EC50 values demonstrating high efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. Research indicates that (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one demonstrates efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties
    • The compound has been investigated for its potential anticancer effects. In vitro studies reveal that it can inhibit the proliferation of cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects
    • Preliminary research indicates that this thiazolidinone derivative may possess anti-inflammatory properties, providing a basis for further exploration in treating inflammatory diseases .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli25
AnticancerHeLa cells15
Anti-inflammatoryRAW 264.7 cells20

Material Science Applications

  • Polymer Chemistry
    • The compound has been utilized in synthesizing novel polymeric materials. Its unique structure allows for the incorporation into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials .
  • Nanotechnology
    • Research indicates that this compound can be used as a stabilizing agent in the synthesis of nanoparticles, improving their dispersion and stability in various solvents .

Case Studies

  • Case Study: Antimicrobial Efficacy
    • A study published in a peer-reviewed journal tested various thiazolidinone derivatives, including this compound against clinical isolates of multidrug-resistant bacteria. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an alternative therapeutic agent .
  • Case Study: Cancer Cell Line Inhibition
    • In a laboratory setting, the compound was tested on several cancer cell lines including breast and lung cancer cells. The results demonstrated selective cytotoxicity with minimal effects on normal cell lines, indicating its potential for targeted cancer therapy .

Comparison with Similar Compounds

Antibacterial Activity
  • Compound A: (2E,5Z)-2-((5-Acetyl-4-methylthiazol-2-yl)methylene)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one MIC: 0.98 µg/mL against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. Key Feature: Replacement of benzylidene with an indole moiety enhances broad-spectrum antibacterial activity .
  • Target Compound : Lacks the indole substituent; benzylidene may reduce potency compared to Compound A due to weaker hydrophobic interactions with bacterial membranes.
Anticancer Activity
  • Compound B: (2E,5Z)-5-(2-Hydroxybenzylidene)-2-((4-phenoxyphenyl)imino)thiazolidin-4-one IC₅₀: 20 µM against U87MG glioblastoma cells. Mechanism: Induces G2/M phase arrest and apoptosis .
Enzyme Inhibition
  • Compound C: (2Z,5E)-5-((4-Fluoro-1H-indol-6-yl)methylene)-2-(thiazol-2-ylimino)thiazolidin-4-one IC₅₀: 1.80 µM (α-amylase) and 2.70 µM (α-glucosidase), outperforming acarbose (IC₅₀ = 10.20 µM). Key Feature: Fluorine at the indole ring forms strong hydrogen bonds with enzyme active sites .
Anticonvulsant Activity
  • Compound D: 5Z-(4-Fluorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one Yield: 76%, mp 238–240°C. Activity: Moderate anticonvulsant effects via unknown mechanisms .

Substituent Effects on Activity

Position Target Compound Analog Substituent Biological Impact Reference
C3 Allyl 2-Methoxyethyl (Compound E†) Allyl improves lipophilicity vs. polar groups
C5 Benzylidene 4-Nitrobenzylidene (Compound F‡) Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity
C2 Thiazol-2-ylimino p-Tolylimino (Compound G§) Thiazolylimino enhances π-π stacking vs. aryl groups

†Compound E: 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)thiazolidin-4-one . ‡Compound F: 5Z-(3-Nitrobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one . §Compound G: 5-((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one .

Configuration and Stereochemical Impact

  • Isomerism: Thiazolidinone derivatives exist as E/Z isomers due to restricted rotation around C=N and C=C bonds. The (2E,5Z) configuration in the target compound optimizes planarity for target binding, whereas (2Z,5E) isomers show reduced activity in enzyme inhibition .
  • Crystal Structure: Parallel molecular layers and conjugation between C=O and imine nitrogen enhance stability and intermolecular interactions, as seen in analogs like (2Z,5Z)-3-allyl-5-(4-(methylthio)benzylidene)-2-(p-tolylimino)thiazolidin-4-one .

Q & A

Q. What spectroscopic and computational methods are used to characterize the structural configuration of (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one?

Structural elucidation typically involves FT-IR to identify functional groups (e.g., C=O stretching at 1700–1720 cm⁻¹, C=N imine vibrations) and NMR (¹H/¹³C) to resolve proton environments and confirm regiochemistry. For example, ¹H NMR can distinguish between E/Z isomers via integration ratios of key protons (e.g., allyl or benzylidene groups) . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) optimize geometry and predict vibrational frequencies or NMR chemical shifts, cross-validated against experimental data .

Q. How is this compound synthesized, and what are common purification strategies?

The core thiazolidin-4-one scaffold is synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 2-(p-tolylimino)thiazolidin-4-one) and a substituted benzaldehyde derivative. Refluxing in ethanol with a catalytic base (e.g., piperidine) drives the reaction, yielding the benzylidene-thiazolidinone hybrid. Purification involves recrystallization (e.g., ethanol/dioxane) or column chromatography. TLC (petroleum ether:ethyl acetate) monitors reaction progress .

Q. What are the primary biological targets or activities reported for this compound class?

Thiazolidin-4-one derivatives exhibit antiproliferative activity against cancer cell lines (e.g., glioblastoma U87MG) by inducing apoptosis and G2/M cell cycle arrest. Mechanistic studies involve microtubule depolymerization and mitochondrial pathway activation. IC50 values (e.g., 20 µM in glioblastoma) are determined via MTT assays .

Advanced Research Questions

Q. How are configurational isomers (E/Z) resolved and quantified in thiazolidin-4-one derivatives?

Isomer ratios are determined via ¹H NMR integration of distinct proton signals (e.g., –CH3 or aromatic protons). For example, 2E,5Z and 2Z,5Z isomers show split signals for methyl or pyrazole protons, with ratios calculated from integration (e.g., 37–42% 2E,5Z vs. 58–63% 2Z,5Z) . DFT rotational energy barriers (10° increments) predict thermodynamic stability, while HPLC or chiral chromatography separates isomers .

Q. What experimental and computational approaches are used to analyze structure-activity relationships (SAR) for anticancer activity?

SAR studies involve:

  • In vitro screening : Dose-response assays (IC50) across cancer cell lines.
  • Mechanistic assays : Flow cytometry (apoptosis, cell cycle), Western blotting (e.g., caspase-3, Bcl-2).
  • In vivo models : Xenograft studies (e.g., U87MG glioblastoma in mice) .
  • Computational modeling : Docking (e.g., COX-2/LOX inhibition) and QSAR to correlate substituents (e.g., electron-withdrawing groups on benzylidene) with activity .

Q. How do crystallographic tools (e.g., SHELX, ORTEP) resolve challenges in structural refinement for thiazolidin-4-one derivatives?

SHELXL refines small-molecule structures using high-resolution X-ray data, handling twinning or disorder via constraints (e.g., ISOR, SIMU). ORTEP-3 visualizes thermal ellipsoids and validates geometry (bond lengths/angles). For macromolecular hybrids (e.g., protein-bound), SHELXPRO interfaces with refinement pipelines .

Q. What strategies mitigate regioselectivity challenges during synthesis of thiazolidin-4-one hybrids?

  • Solvent/base optimization : Polar aprotic solvents (DMF) enhance condensation yields.
  • Microwave-assisted synthesis : Reduces side reactions (e.g., imine hydrolysis).
  • Protecting groups : Prevent undesired substitution at reactive sites (e.g., thiazole N) .

Q. How are computational methods (DFT, molecular docking) integrated with experimental data to predict biological interactions?

  • DFT : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Docking : Validates binding to targets (e.g., hemoglobin subunits, COX-2) via AutoDock Vina. Hydrophobic/π-π interactions and H-bonding (e.g., Ser516 in COX-2) are critical .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one

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